Cas no 101-47-3 (Benzeneethanamine, N,a-dimethyl-N-(phenylmethyl)-)

Benzeneethanamine, N,a-dimethyl-N-(phenylmethyl)- structure
101-47-3 structure
Product name:Benzeneethanamine, N,a-dimethyl-N-(phenylmethyl)-
CAS No:101-47-3
MF:C17H21N
MW:239.35534453392
CID:153353
PubChem ID:2341

Benzeneethanamine, N,a-dimethyl-N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, N,a-dimethyl-N-(phenylmethyl)-
    • D-BENZPHETAMINE
    • Benzphetamine
    • N,α-Dimethyl-N-benzylbenzeneethanamine
    • benzyl-methyl-(1-methyl-2-phenyl-ethyl)amine
    • N-methyl-1-phenyl-N-(phenylmethyl)propan-2-amine
    • SCHEMBL678807
    • Benzfetamine (INN)
    • (+-)-Benzphetaminw
    • DTXSID50859308
    • PHENETHYLAMINE, N-BENZYL-N,.ALPHA.-DIMETHYL-
    • Q3322838
    • YXKTVDFXDRQTKV-UHFFFAOYSA-N
    • dl-Benzphetamine
    • Benzphetamine, (+/-)-
    • Benzeneethanamine, N,alpha-dimethyl-N-(phenylmethyl)-
    • D07514
    • Phenethylamine, N-benzyl-N,.alpha.-dimethyl-, (+)-
    • N,alpha-Dimethyl-N-(phenylmethyl)benzeneethanamine
    • QZH832I91B
    • N-Benzyl-N,alpha-dimethylphenethylamine
    • BENZENEETHANAMINE, N,.ALPHA.-DIMETHYL-N-(PHENYLMETHYL)-
    • 101-47-3
    • L000849
    • C07538
    • N-benzyl-N-methyl-1-phenylpropan-2-amine
    • N-BENZYL-N,.ALPHA.-DIMETHYLPHENETHYLAMINE
    • N-Benzyl-N-methyl-1-phenyl-2-propanamine #
    • UNII-QZH832I91B
    • (+/-)-benzphetamine
    • Benzeneethanamine, N,.alpha.-dimethyl-N-(phenylmethyl)-, (+)-
    • FT-0733097
    • Inchi: 1S/C17H21N/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3
    • InChI Key: YXKTVDFXDRQTKV-UHFFFAOYSA-N
    • SMILES: N(C)(CC1C=CC=CC=1)C(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 239.16700
  • Monoisotopic Mass: 239.1674
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 3.2

Experimental Properties

  • Density: 0.996
  • Boiling Point: 334.3°Cat760mmHg
  • Flash Point: 141.5°C
  • PSA: 3.24000
  • LogP: 3.74960

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